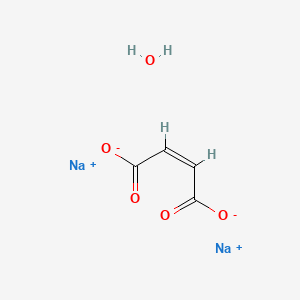

Sodium maleate hydrate

説明

特性

IUPAC Name |

disodium;(Z)-but-2-enedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNPUGKXELKSHS-GRHBHMESSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424151 | |

| Record name | Sodium maleate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53172-74-0, 25880-69-7 | |

| Record name | 2-Butenedioic acid (Z)-, disodium salt, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium maleate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic acid disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 53172-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Sodium Maleate Hydrate

Conventional Synthetic Approaches and Optimization Strategies for Sodium Maleate (B1232345) Hydrate (B1144303)

Conventional methods for synthesizing sodium maleate hydrate are centered around acid-base chemistry, providing reliable and scalable routes to the desired salt.

The most common and straightforward method for preparing sodium maleate is the neutralization of maleic acid with a suitable sodium source. smolecule.com This reaction involves a proton transfer from the dicarboxylic acid to a base.

Common Sodium Sources:

Sodium Hydroxide (B78521) (NaOH): A strong base that reacts readily with maleic acid in aqueous solutions. The reaction is typically exothermic. Two moles of sodium hydroxide are required to completely neutralize one mole of maleic acid. study.comchegg.com

Sodium Carbonate (Na₂CO₃): A weaker base that can also be used for neutralization. This reaction produces carbon dioxide as a byproduct.

Sodium Bicarbonate (NaHCO₃): A mild base that can be used for a more controlled neutralization.

The general chemical equation for the neutralization of maleic acid with sodium hydroxide is:

H₂C₄H₂O₄(aq) + 2NaOH(aq) → Na₂C₄H₂O₄(aq) + 2H₂O(l)

Optimization of this process involves the careful control of stoichiometry to ensure complete neutralization without introducing excess base, which could affect the pH of the final solution and the crystallization process. The reaction is often performed in an aqueous solution, and the resulting sodium maleate can then be crystallized to obtain the hydrated form. smolecule.com

An alternative and industrially significant route involves the use of maleic anhydride (B1165640) as the starting material. smolecule.comprepchem.com This process first requires the hydrolysis of the anhydride ring to form maleic acid, which is then neutralized in situ by a sodium source, typically sodium hydroxide.

The hydrolysis of maleic anhydride is a critical step where the anhydride ring is opened by the addition of water to form maleic acid. qiboch.comresearchgate.netxiangyuch.com

Reaction Steps:

Hydrolysis: C₄H₂O₃ + H₂O → H₂C₄H₂O₄

Neutralization: H₂C₄H₂O₄ + 2NaOH → Na₂C₄H₂O₄ + 2H₂O

This method is efficient as it can be carried out as a one-pot synthesis. An aqueous solution of sodium hydroxide is added to maleic anhydride, leading directly to the formation of the sodium maleate solution. prepchem.com Controlling the temperature during this process is important, as the hydrolysis step can be influenced by heat.

| Starting Material | Reagent | Key Reaction Type | Product |

| Maleic Acid | Sodium Hydroxide | Neutralization | Sodium Maleate |

| Maleic Acid | Sodium Carbonate | Neutralization | Sodium Maleate |

| Maleic Anhydride | Sodium Hydroxide/Water | Hydrolysis & Neutralization | Sodium Maleate |

Controlled Hydration Processes and Crystallization Techniques for Sodium Maleate Hydrate

Once an aqueous solution of sodium maleate is prepared, the hydrated crystalline form is obtained through controlled hydration and crystallization. The number of water molecules in the crystal lattice (the degree of hydration) can be influenced by the crystallization conditions.

Common crystallization techniques include:

Slow Evaporation: This technique involves allowing the solvent (water) to evaporate slowly from a saturated solution at a constant temperature, often room temperature. researchgate.net This gradual process promotes the formation of large, well-defined crystals. A study reported the synthesis of sodium hydrogen maleate trihydrate by dissolving maleic acid and sodium acetate in an aqueous solution and allowing it to evaporate slowly. researchgate.net

Cooling Crystallization: This method involves preparing a saturated solution of sodium maleate at an elevated temperature and then gradually cooling it. The solubility of sodium maleate decreases as the temperature drops, leading to supersaturation and subsequent crystallization.

Salting Out: The addition of a salt, such as sodium chloride, to the aqueous solution can reduce the solubility of sodium maleate and induce crystallization. google.com

The final product is often a specific hydrate, such as sodium maleate monohydrate or trihydrate, depending on the precise conditions. iucr.orgacs.org

Influence of Reaction Parameters on the Purity and Crystalline Form of Sodium Maleate Hydrate

Several reaction and crystallization parameters have a significant impact on the quality of the final sodium maleate hydrate product.

| Parameter | Influence on Purity and Crystalline Form |

| pH | The pH of the solution at the point of crystallization is crucial. Adjusting the pH can maximize the yield of the deposited crystals. google.com For complete neutralization to disodium (B8443419) maleate, a basic pH is expected. Deviations can lead to the crystallization of monosodium hydrogen maleate. |

| Temperature | Temperature affects both the rate of reaction and the solubility of the salt. In crystallization, the rate of cooling can influence the crystal size and morphology. Rapid cooling often leads to smaller, less pure crystals, while slow cooling promotes the growth of larger, more perfect crystals. |

| Concentration | The concentration of the sodium maleate solution determines the degree of supersaturation, which is the driving force for crystallization. Higher supersaturation can lead to rapid nucleation and the formation of many small crystals. |

| Stirring/Agitation | Agitation of the solution during crystallization can affect the crystal size distribution. It helps to maintain a uniform temperature and concentration, but excessive agitation can lead to smaller crystals due to secondary nucleation. |

| Impurities | The presence of impurities, such as unreacted starting materials or side products like fumaric acid, can inhibit crystal growth or be incorporated into the crystal lattice, thereby reducing the purity of the final product. |

Isolation and Purification Techniques for Crystalline Sodium Maleate Hydrate

After crystallization, the solid sodium maleate hydrate must be separated from the mother liquor and purified.

Isolation:

Filtration: The most common method for separating the crystals from the solution. The crystalline slurry is passed through a filter, and the solid crystals are collected.

Centrifugation: An effective method for separating crystals, especially on a larger scale. The process uses centrifugal force to separate the solid from the liquid, and can also help in removing some of the surface moisture from the crystals. nih.gov

Purification:

Washing: The isolated crystals are typically washed with a small amount of cold solvent (often deionized water or a water/ethanol mixture) to remove any adhering mother liquor which contains impurities. nih.gov The solvent should be cold to minimize the dissolution of the product.

Recrystallization: This is a highly effective purification technique. The crystalline product is dissolved in a minimum amount of hot solvent to create a saturated solution. The solution is then cooled, allowing the purified sodium maleate hydrate to crystallize again, leaving impurities behind in the solution. Recrystallization of sodium maleate is reported to be a straightforward process. acs.org

Drying: The final step is to dry the purified crystals to remove any residual solvent. This can be done in a drying oven at a controlled temperature to avoid decomposition or loss of hydration water.

The purity of the final product can be assessed by checking for the presence of common impurities like fumaric acid and unreacted maleic acid. fao.orgfao.org

Advanced Structural Elucidation and Spectroscopic Characterization Techniques for Sodium Maleate Hydrate

X-ray Diffraction (XRD) Analysis for Crystalline Phase Determination

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. carleton.edu It provides detailed information about the arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles. carleton.edu

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Analysis of Sodium Maleate (B1232345) Hydrate (B1144303)

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail for determining the precise molecular and crystal structure of a compound. carleton.edu For sodium maleate hydrate, specifically sodium hydrogen maleate trihydrate (NaH(C₄H₂O₄) · 3H₂O), SC-XRD analysis has revealed a triclinic crystal system with the space group P-1. researchgate.net This technique allows for the exact determination of atomic positions, which in turn provides accurate measurements of bond lengths and angles within the maleate anion and the coordination sphere of the sodium ion. carleton.edu The hydrogen bonding network involving the water of hydration molecules is also meticulously mapped, which is critical for understanding the crystal packing and stability.

A refinement of the crystal structure of sodium hydrogen maleate trihydrate at room temperature (293 K) provided the following unit cell parameters:

a = 5.956(1) Å

b = 6.392(1) Å

c = 11.230(1) Å

α = 104.17(1)°

β = 91.55(1)°

γ = 100.20(1)°

Volume = 406.9 ų

Z = 2 researchgate.net

This detailed structural information is fundamental for understanding the solid-state properties of sodium maleate hydrate.

Interactive Table: Crystallographic Data for Sodium Hydrogen Maleate Trihydrate

| Parameter | Value |

| Formula | C₄H₉NaO₇ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.956(1) |

| b (Å) | 6.392(1) |

| c (Å) | 11.230(1) |

| α (°) | 104.17(1) |

| β (°) | 91.55(1) |

| γ (°) | 100.20(1) |

| Volume (ų) | 406.9 |

| Z | 2 |

| Temperature (K) | 293 |

Powder X-ray Diffraction for Phase Identification and Purity Assessment of Sodium Maleate Hydrate

Powder X-ray diffraction (PXRD) is an essential tool for the routine identification and purity assessment of crystalline materials. youtube.comresearchgate.net In the context of sodium maleate hydrate, PXRD is used to confirm the crystalline phase of a bulk sample and to detect the presence of any crystalline impurities, such as different hydrate forms or unreacted starting materials. youtube.com The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the specific crystalline form of sodium maleate hydrate. researchgate.net By comparing the experimental PXRD pattern to a reference pattern calculated from single-crystal data or a standard from a database, one can confirm the identity and assess the phase purity of the sample. nist.govproquest.com This is particularly important in industrial settings to ensure batch-to-batch consistency and quality control.

Spectroscopic Characterization Methods

Spectroscopic techniques provide complementary information to XRD by probing the vibrational and electronic properties of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment of Sodium Maleate Hydrate

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structure by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com In the analysis of sodium maleate hydrate, the FTIR spectrum displays characteristic absorption bands corresponding to the various vibrational modes of the maleate anion and the water molecules of hydration.

Key vibrational modes for the maleate moiety include the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻). The asymmetric stretching (νas(OCO)) typically appears in the range of 1625-1550 cm⁻¹, while the symmetric stretching (νs(OCO)) is found at lower wavenumbers. researchgate.net For instance, in sodium malonate, a related compound, these bands are observed at 1600, 1562 cm⁻¹ and 1390, 1370 cm⁻¹ respectively. researchgate.net In maleate nanoparticles, peaks around 1489 and 1543 cm⁻¹ were attributed to the carboxylate bond, and a peak at 1421 cm⁻¹ was assigned to the carboxylate groups of maleate. researchgate.net The spectrum of sodium maleate hydrate also shows bands corresponding to the C=C stretching of the double bond and C-H bending vibrations.

The presence of water of hydration gives rise to distinct bands in the high-frequency region of the spectrum, typically a broad band around 3500-3200 cm⁻¹ due to the O-H stretching vibrations. researchgate.net The bending vibration of water (δ(HOH)) usually appears around 1650-1600 cm⁻¹.

Interactive Table: Key FTIR Vibrational Bands for Maleate Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H stretching (water) | 3580 - 3670 researchgate.net |

| Asymmetric COO⁻ stretching | 1543 - 1625 researchgate.netresearchgate.net |

| Symmetric COO⁻ stretching | 1370 - 1489 researchgate.netresearchgate.net |

| C=C stretching | ~1600 |

| C-H bending | Varies |

| HOH bending (water) | ~1630 |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Studies of Sodium Maleate Hydrate

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule but is based on the inelastic scattering of monochromatic light. spectroscopyonline.com It provides a characteristic "molecular fingerprint" and is particularly sensitive to non-polar bonds, making it an excellent complementary technique to FTIR. nih.gov For sodium maleate hydrate, the Raman spectrum provides valuable information about the C=C double bond and the carboxylate groups. spectroscopyonline.comnih.gov The C=C stretching vibration typically gives a strong and sharp peak in the Raman spectrum, providing a clear marker for the maleate backbone. The symmetric stretching of the carboxylate groups also tends to produce a strong Raman signal. Raman spectroscopy can also be used to study the effects of hydration on the crystal lattice and molecular structure by observing shifts in the vibrational frequencies. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights into Sodium Maleate Hydrate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. msu.edu While XRD provides the definitive solid-state structure, NMR reveals the structure and dynamics of sodium maleate hydrate when dissolved in a solvent, which is often more relevant to its behavior in chemical reactions and biological systems. nih.govresearchgate.net

¹H NMR spectroscopy of disodium (B8443419) maleate in D₂O shows a single peak for the two equivalent olefinic protons (C-H), typically around 6.017 ppm. chemicalbook.com The chemical shift of these protons is influenced by the electronic environment, and its equivalence confirms the symmetric nature of the maleate dianion in solution.

¹³C NMR spectroscopy provides information about the carbon skeleton. For sodium maleate, distinct signals would be expected for the carboxylate carbons (COO⁻) and the olefinic carbons (C=C).

Interactive Table: ¹H NMR Data for Sodium Maleate in D₂O

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Olefinic (C-H) | 6.017 | Singlet |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Maleate Anion Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. In the context of the maleate anion in sodium maleate hydrate, ¹H NMR provides specific information about the olefinic protons.

The maleate anion possesses a simple and characteristic ¹H NMR spectrum. Due to the molecule's symmetry, the two protons attached to the carbon-carbon double bond are chemically equivalent. This equivalence results in a single, sharp signal in the ¹H NMR spectrum. The exact chemical shift of this signal can vary slightly depending on the solvent and the concentration, but it is typically observed in the region of 6.0-6.5 ppm. The presence of a single peak for the two olefinic protons confirms the (Z)-configuration of the double bond, a defining feature of the maleate structure.

| Proton Environment | Typical Chemical Shift (δ) in ppm | Signal Multiplicity |

| Olefinic Protons (-CH=CH-) | 6.0 - 6.5 | Singlet |

This table provides a summary of the expected ¹H NMR spectral data for the maleate anion.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of a molecule. wikipedia.orglibretexts.org For sodium maleate hydrate, ¹³C NMR is instrumental in identifying the different types of carbon atoms present in the maleate anion.

A typical proton-decoupled ¹³C NMR spectrum of the maleate anion will exhibit two distinct signals, corresponding to the two chemically different carbon environments: the olefinic carbons of the double bond and the carboxylate carbons. uoi.gr The olefinic carbons generally resonate at a lower chemical shift (further upfield) compared to the carboxylate carbons. libretexts.org The greater chemical shift of the carboxylate carbons is attributed to the deshielding effect of the electronegative oxygen atoms. uoi.grlibretexts.org The observation of two distinct peaks in the ¹³C NMR spectrum is consistent with the symmetrical structure of the maleate anion.

| Carbon Environment | Typical Chemical Shift (δ) in ppm |

| Olefinic Carbons (-CH=CH-) | 130 - 135 |

| Carboxylate Carbons (-COO⁻) | 170 - 175 |

This table summarizes the characteristic ¹³C NMR chemical shifts for the maleate anion.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis of Sodium Maleate Hydrate

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For sodium maleate hydrate, mass spectrometry confirms the mass of the anhydrous disodium maleate and can indicate the presence of water of hydration.

The exact mass of sodium maleate hydrate is 177.98541179 Da. nih.gov In a typical mass spectrum, the molecular ion peak corresponding to the anhydrous disodium maleate ([C₄H₂Na₂O₄]⁺) would be observed. The presence of hydrate water molecules may be inferred from peaks corresponding to the loss of water. The fragmentation pattern can also reveal characteristic fragments of the maleate anion, further confirming the compound's identity.

Thermal Analysis Methodologies for Understanding Hydration and Dehydration Processes in Sodium Maleate Hydrate

Thermal analysis techniques are essential for studying the effects of heat on materials, providing critical information about their thermal stability, phase transitions, and composition. For sodium maleate hydrate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing its hydration and dehydration behavior. researchgate.net

Thermogravimetric Analysis (TGA) for Hydrate Stoichiometry and Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ami-instruments.comyoutube.com This technique is exceptionally useful for determining the water content (hydrate stoichiometry) of sodium maleate hydrate and assessing its thermal stability. ami-instruments.comresearchgate.net

A typical TGA thermogram for a hydrated salt shows distinct mass loss steps corresponding to the removal of water molecules. researchgate.net For sodium maleate hydrate, heating the sample will lead to a weight loss corresponding to the evaporation of the water of hydration. ami-instruments.com The temperature at which this dehydration occurs provides information about the strength of the water-crystal lattice interactions. The percentage of weight loss allows for the calculation of the number of water molecules per formula unit of sodium maleate. Following dehydration, further heating to higher temperatures will eventually lead to the decomposition of the anhydrous salt. researchgate.net

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Interpretation |

| Dehydration | 100 - 200 | Variable (depends on hydrate form) | Loss of water of hydration |

| Decomposition | > 300 | Significant | Breakdown of the maleate anion |

This table illustrates a representative TGA profile for a hydrated sodium maleate sample.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. nih.gov

For sodium maleate hydrate, a DSC thermogram will show endothermic peaks corresponding to the energy absorbed during dehydration and decomposition. researchgate.net The dehydration peak will correspond to the TGA weight loss step. The temperature and enthalpy of this transition provide further insight into the energetics of the dehydration process. nih.gov If the anhydrous sodium maleate exhibits a melting point before decomposing, an endothermic melting peak will also be observed. researchgate.net Comparing the thermal events in the DSC curve with the mass changes in the TGA curve allows for a comprehensive understanding of the thermal behavior of sodium maleate hydrate. researchgate.net

| Thermal Event | Temperature Range (°C) | Peak Type | Interpretation |

| Dehydration | 100 - 200 | Endothermic | Energy absorbed to remove water |

| Decomposition | > 300 | Endothermic/Exothermic | Energy change associated with decomposition |

This table outlines the expected thermal events in a DSC analysis of sodium maleate hydrate.

Microscopic Techniques for Crystalline Morphology and Surface Characterization of Sodium Maleate Hydrate

Microscopic techniques are indispensable for visualizing the crystalline morphology and surface features of solid materials. For sodium maleate hydrate, methods such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can provide detailed information about the size, shape, and surface topography of its crystals.

The crystal structure of sodium hydrogen maleate trihydrate has been refined and determined to be triclinic. researchgate.net The morphology of crystals can be influenced by factors such as the conditions of crystallization, including solvent and the presence of impurities. nih.gov Analysis of the crystal habit can provide insights into the internal crystal structure and the relative growth rates of different crystal faces. Techniques like AFM can be used to analyze the growth of sodium chloride crystals on a mica surface, demonstrating how substrate and conditions affect morphology. nih.gov While specific detailed microscopic studies on sodium maleate hydrate are not extensively reported in the provided context, the principles of these techniques would be applied to characterize its crystalline nature.

Scanning Electron Microscopy (SEM) for Surface Morphology Studies

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface morphology of crystalline materials like sodium maleate hydrate. This technique utilizes a focused beam of electrons to scan the surface of a sample, generating detailed three-dimensional images that reveal crucial information about its topography, composition, and crystalline habit.

Detailed research findings on the specific SEM analysis of sodium maleate hydrate are not extensively available in publicly accessible literature. However, based on the analysis of analogous hydrated organic salts and dicarboxylates, a generalized description of the expected morphological features can be inferred. The crystals of sodium maleate hydrate are anticipated to exhibit well-defined geometries, a characteristic of crystalline organic salts.

The surface morphology of sodium maleate hydrate, as would be revealed by SEM, is expected to be influenced by the crystallization conditions, such as solvent system, temperature, and rate of cooling. These parameters can affect crystal size, shape, and the degree of agglomeration.

Expected Morphological Features of Sodium Maleate Hydrate via SEM:

| Feature | Expected Observation | Significance |

| Crystal Shape | Likely to exhibit prismatic, plate-like, or needle-like (acicular) morphologies. The specific geometry is dictated by the internal crystal lattice and crystallization kinetics. | Provides insights into the crystal system and growth habits. |

| Crystal Size | Variable, ranging from micrometers to millimeters, depending on the nucleation and growth rates during crystallization. | Influences bulk properties such as flowability and dissolution rate. |

| Surface Texture | Surfaces are expected to be smooth with distinct facets and sharp edges, indicative of a well-ordered crystalline structure. The presence of steps or terraces could indicate specific growth mechanisms. | Reflects the quality of the crystal and the presence of any surface defects. |

| Agglomeration | Crystals may exist as individual entities or as agglomerates of multiple crystals. The extent of agglomeration impacts powder properties. | Affects bulk density, porosity, and handling characteristics. |

Transmission Electron Microscopy (TEM) for Microstructural and Nanoscale Feature Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal microstructure and nanoscale features of materials. In the context of sodium maleate hydrate, TEM can provide critical information about the arrangement of atoms within the crystal lattice, as well as the presence of any defects or dislocations.

The preparation of sodium maleate hydrate samples for TEM analysis is a critical step, often involving techniques such as ultramicrotomy to produce electron-transparent thin sections or dispersion of finely crushed crystals onto a support grid. For hydrated samples, cryogenic TEM (cryo-TEM) can be employed to observe the material in its near-native, hydrated state, minimizing artifacts that can be induced by dehydration under the high vacuum of the microscope.

Direct TEM studies on sodium maleate hydrate are not readily found in the available scientific literature. Nevertheless, analysis of similar hydrated organic crystals allows for a projection of the types of microstructural and nanoscale features that could be resolved.

Expected Microstructural and Nanoscale Features of Sodium Maleate Hydrate via TEM:

| Feature | Expected Observation | Significance |

| Crystal Lattice | High-resolution TEM (HRTEM) could potentially visualize the periodic arrangement of atoms, revealing the lattice fringes that correspond to the crystallographic planes. | Confirms the crystalline nature of the material and allows for the measurement of lattice parameters. |

| Crystallinity | Selected Area Electron Diffraction (SAED) patterns would exhibit a regular array of sharp diffraction spots, confirming the single-crystal nature of individual particles. Polycrystalline samples would show ring patterns. | Provides definitive evidence of the degree of crystallinity and crystal orientation. |

| Nanoscale Defects | The presence of dislocations, stacking faults, or grain boundaries within the crystals could be identified. | These defects can influence the mechanical and chemical properties of the material. |

| Hydration State | Cryo-TEM could potentially provide information on the distribution of water molecules within the crystal lattice and the effects of hydration on the overall microstructure. | Crucial for understanding the stability and behavior of the hydrate form. |

Computational and Theoretical Investigations of Sodium Maleate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules and solids. mpg.de By solving approximations of the Schrödinger equation, DFT determines the electron density distribution, from which properties like total energy, electronic states, and molecular geometry can be derived. mpg.deyoutube.com This approach is computationally more feasible than traditional wave-function-based methods, making it suitable for complex systems like sodium maleate (B1232345) hydrate (B1144303). mpg.de

For sodium maleate hydrate, DFT calculations would reveal the charge distribution across the maleate anion and the sodium cations. The negative charge is expected to be delocalized across the two carboxylate groups (-COO⁻) of the maleate dianion. The calculations can quantify the partial charges on each atom, providing insight into the molecule's reactivity and interaction sites. The electronic structure analysis also includes determining the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is fundamental to the compound's electronic properties and stability. researchgate.net

DFT is also employed for geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular geometry. This provides precise data on bond lengths, bond angles, and dihedral angles within the maleate anion. While specific DFT studies on disodium (B8443419) maleate hydrate are not prevalent in the literature, data from related structures, such as sodium hydrogen maleate trihydrate, show the typical bond lengths and angles that would be refined by such calculations. researchgate.net

Table 1: Representative Geometric Parameters for the Maleate Anion (Note: These are typical values; precise figures for sodium maleate hydrate would be determined by specific DFT calculations.)

| Parameter | Atom Pair/Triplet | Typical Value |

| Bond Length | C=C | ~ 1.35 Å |

| C-C | ~ 1.51 Å | |

| C=O | ~ 1.25 Å | |

| C-O | ~ 1.28 Å | |

| Bond Angle | O=C-C | ~ 118° |

| C-C=C | ~ 125° | |

| O=C-O | ~ 126° |

Molecular Dynamics (MD) Simulations for Crystal Lattice Dynamics and Hydration Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system, including conformational changes, diffusion, and vibrations within the crystal lattice. researchgate.net

In the context of sodium maleate hydrate, MD simulations can model the vibrations of the sodium and maleate ions around their equilibrium positions in the crystal lattice. Furthermore, these simulations are exceptionally well-suited to exploring the behavior of the water molecules of hydration. MD can reveal how water molecules move, rotate, and exchange positions within the crystal, which is critical for understanding the material's stability at different temperatures. researchgate.net

A key aspect investigated by MD is the hydration effect, particularly the structure of water around the sodium cations. Ab initio MD simulations of hydrated Na⁺ ions, which use electronic structure calculations (like DFT) to determine forces, show that Na⁺ is typically coordinated by a well-defined first solvation shell of water molecules. researchgate.net Studies on hydrated sodium ions consistently find coordination numbers between 5 and 6 for the first hydration shell. researchgate.net The simulations can generate radial distribution functions, g(r), which describe the probability of finding a water molecule at a certain distance from the ion, providing a clear picture of the hydration structure. researchgate.net

Table 2: Typical Hydration Properties of Sodium Ions from MD Simulations (Source: Based on findings from ab initio MD simulations of hydrated Na⁺ ions. researchgate.net)

| Property | Value | Description |

| First Shell Coordination Number | 5.0 - 5.5 | The average number of water molecules in the immediate vicinity of the Na⁺ ion. researchgate.net |

| First Peak in Na-O RDF | ~ 2.4 Å | The most probable distance between the Na⁺ ion and the oxygen atom of a water molecule in the first hydration shell. |

| First Minimum in Na-O RDF | ~ 3.1 Å | The distance marking the outer boundary of the first hydration shell. |

Quantum Chemical Calculations for Spectroscopic Data Interpretation and Vibrational Analysis

Quantum chemical calculations are indispensable for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. By computing the vibrational frequencies and their corresponding intensities, these methods allow for the precise assignment of spectral peaks to specific atomic motions (vibrational modes). researchgate.net

For sodium maleate hydrate, quantum calculations can predict the vibrational spectrum arising from the maleate anion, the water molecules, and the lattice modes involving the sodium ions. The calculations would identify characteristic frequencies for key functional groups, such as the C=O and C=C stretching vibrations of the maleate anion and the O-H stretching and H-O-H bending modes of the water molecules. researchgate.net

The interaction with sodium ions and the formation of hydrogen bonds significantly influence the vibrational frequencies. For instance, the O-H stretching frequency of water is known to shift to lower wavenumbers (a red shift) when it participates in hydrogen bonding. Quantum vibrational analysis of microhydrated sodium ions has shown how the ion-water interaction perturbs the water molecule's vibrations. nih.govnih.gov These computational predictions are vital for accurately interpreting experimental spectra and understanding the chemical environment within the crystal. nih.gov

Table 3: Predicted Vibrational Modes and Typical Frequencies for Sodium Maleate Hydrate (Note: These are general ranges; precise frequencies are sensitive to the specific crystalline environment.)

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | Water (H₂O) | 3200 - 3600 |

| C-H Stretch | Maleate (olefinic) | 3000 - 3100 |

| C=O Stretch | Maleate (carboxylate) | 1550 - 1650 |

| H-O-H Bend | Water (H₂O) | 1600 - 1650 |

| C=C Stretch | Maleate (olefinic) | 1600 - 1680 |

Computational Studies on Intermolecular Interactions and Hydrogen Bonding Networks in Sodium Maleate Hydrate

The crystal structure and stability of sodium maleate hydrate are dominated by a complex network of non-covalent intermolecular interactions. Computational studies are essential for mapping and quantifying these forces. The primary interactions include:

Ion-Ion Interactions: Strong electrostatic attraction between the positively charged sodium cations (Na⁺) and the negatively charged maleate dianions. libretexts.org

Ion-Dipole Interactions: Attraction between the Na⁺ ions and the permanent dipoles of the water molecules. The partially negative oxygen atom of water orients towards the sodium cation. youtube.com

Hydrogen Bonding: A special, strong type of dipole-dipole interaction. libretexts.orgyoutube.com In sodium maleate hydrate, this is expected to be extensive. The water molecules act as hydrogen bond donors (via their H atoms) and acceptors (via their lone pairs on the O atom). The carboxylate oxygen atoms of the maleate anion are strong hydrogen bond acceptors. libretexts.org

Crystal Structure Prediction and Polymorphism Studies through Computational Methods

Crystal Structure Prediction (CSP) is a computational field dedicated to identifying the most stable crystal packing arrangements for a given molecule from its chemical diagram alone. nih.govarxiv.org This is particularly important in the pharmaceutical industry, as different crystal forms, or polymorphs, can have vastly different physical properties, including solubility and stability. nih.govnih.gov

For sodium maleate hydrate, computational CSP methods would be used to search for and rank possible crystal structures based on their calculated lattice energies. The process involves generating a vast number of plausible crystal packing arrangements and then using force fields or DFT calculations to accurately determine their relative energies. nih.gov

Polymorphism in a hydrated salt can be complex. It can involve not only different packing arrangements of the same components but also the existence of different hydrates (e.g., monohydrate, dihydrate, etc.), which are sometimes referred to as "pseudopolymorphs." nih.gov Computational studies can predict the relative stability of these different hydrated forms under various conditions. These predictions can guide experimental screening efforts to discover new, potentially more stable, or functionally superior solid forms of the compound. nih.gov Although challenging, especially for flexible and multi-component systems, CSP is a powerful tool for de-risking the development of crystalline materials. nih.gov

Reactivity, Reaction Mechanisms, and Chemical Transformations Involving Sodium Maleate Hydrate

Acid-Base Chemistry and Protonation Equilibria of the Maleate (B1232345) Anion

The maleate anion is the conjugate base of maleic acid, a diprotic acid, meaning it can donate two protons (H⁺) from its two carboxylic acid groups. nih.govwikipedia.org The process occurs in two distinct steps, each characterized by an acid dissociation constant (pKa). The first deprotonation yields the monohydrogen maleate anion, and the second yields the maleate dianion. quora.com In an aqueous solution of sodium maleate hydrate (B1144303), the maleate dianion is the predominant species.

As a conjugate base of a weak acid, the maleate anion can react with water, accepting a proton in a hydrolysis reaction to establish an equilibrium that can make the solution slightly basic. libretexts.org The acid-base properties are fundamental to its role as a buffering agent in various chemical and pharmaceutical formulations. The pKa values for the two carboxyl groups in the parent maleic acid are influenced by the cis-conformation, which allows for intramolecular hydrogen bonding. nih.gov This structural feature also contributes to the lower stability of maleic acid compared to its trans-isomer, fumaric acid, with the difference in heat of combustion being 22.7 kJ/mol. nih.gov

The protonation equilibria for the maleate anion are summarized in the table below.

| Equilibrium Step | Species Involved | Approximate pKa Value |

|---|---|---|

| First Protonation | Maleate (C₄H₂O₄²⁻) + H⁺ ⇌ Monohydrogen Maleate (HC₄H₂O₄⁻) | ~6.0 - 6.5 |

| Second Protonation | Monohydrogen Maleate (HC₄H₂O₄⁻) + H⁺ ⇌ Maleic Acid (H₂C₄H₂O₄) | ~1.9 - 2.0 |

Note: pKa values can vary depending on temperature, ionic strength, and the specific study. The values presented are approximate ranges found in chemical literature. nih.gov

Chelation and Coordination Chemistry of Maleate with Metal Ions: Formation of Coordination Complexes and Polymers

The dicarboxylate structure of the maleate anion enables it to function as an effective chelating agent. Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. beloit.edunih.gov The oxygen atoms of the maleate's two carboxylate groups act as donor atoms, coordinating with a metal ion and effectively sequestering it from the solution. mdpi.com This binding blocks the metal ion's reactive sites, thereby modifying its chemical activity. beloit.edu

This chelating ability allows maleate to form a wide variety of coordination complexes with different metal ions. Furthermore, because the maleate ion has two carboxylate groups that can each coordinate to a metal center, it can act as a bridging ligand, linking multiple metal centers together. This can lead to the formation of one-, two-, or three-dimensional extended structures known as coordination polymers or metal-organic frameworks (MOFs). wikipedia.org The synthesis of polymer-metal complexes derived from polymers containing maleic anhydride (B1165640) units has been shown to produce materials with potential biomedical applications. mdpi.com The "metal complexes as ligands" strategy, where a pre-formed metal-maleate complex is used to build larger structures, is another route to creating novel coordination polymers. nih.gov

The table below provides examples of coordination structures formed with the maleate ligand.

| Metal Ion | Complex Type | Structural Features | Reference |

|---|---|---|---|

| Mn(II), Ni(II), Co(II), Cu(II) | Polymer-Metal Complexes | Formed with modified polystyrene-alt-(maleic anhydride) ligands; proposed octahedral geometry. | mdpi.com |

| Mn(II)/Mn(III) | 1-D Coordination Polymer | A mixed-valence linear chain formed using a Mn(III) complex with a maleate-derivative ligand. | nih.gov |

| Various | Chelates | General formation of stable ring-like structures with various metal ions. | beloit.edu |

Polymerization Mechanisms Involving Sodium Maleate as a Monomer or Co-monomer

Sodium maleate can be utilized as a monomer or, more commonly, as a comonomer in polymerization reactions. google.comtaylorandfrancis.com A comonomer is incorporated into a polymer chain alongside one or more different types of monomers to create a copolymer with tailored properties. researchgate.netresearchgate.net

The polymerization activity of maleate is highly dependent on its degree of neutralization. sciengine.com Maleic acid can be neutralized to form either monosodium maleate or disodium (B8443419) maleate. Studies have shown that monosodium maleate exhibits good polymerization activity, whereas the fully neutralized disodium maleate can hinder the polymerization process. sciengine.com A common industrial process involves the copolymerization of an aqueous sodium maleate solution with other monomers, such as acrylic acid. google.comprepchem.com These reactions are typically radical polymerizations, initiated by compounds like hydrogen peroxide or sodium persulfate. google.com Metal salt activators, including water-soluble salts of copper, iron, or manganese, are often employed to facilitate the reaction and control the properties of the resulting copolymer, such as molecular weight. google.com The resulting copolymers have applications as antiscalants and dispersants. google.com

The following table details examples of polymerization systems that incorporate sodium maleate.

| Comonomer(s) | Initiator System | Activator/Conditions | Resulting Copolymer Application | Reference |

|---|---|---|---|---|

| Acrylic Acid | Hydrogen Peroxide / Sodium Persulfate | Copper nitrate; 92-96°C | Antiscalants, dispersants | google.com |

| Sodium Allyl Sulfonate | Sodium Persulfate | Aqueous solution; neutralization degree varied | Scale inhibitor for calcium carbonate/phosphate (B84403)/sulfate (B86663) | sciengine.com |

| Acrylic Acid, Acrylamide (B121943) | Hydrogen Peroxide | Aqueous solution; 100°C | Dyeability-improving agent | prepchem.com |

Hydrolysis and Degradation Pathways of Sodium Maleate Hydrate in Aqueous Systems

Sodium maleate hydrate is generally stable in aqueous solution, although its parent anhydride, maleic anhydride, rapidly hydrolyzes to form maleic acid. wikipedia.org However, under certain conditions, the maleate moiety itself can undergo degradation. Research has demonstrated that the concentration of maleate in an aqueous solution can decrease over time at room temperature. nih.gov One study involving a commercial drug formulation containing chlorpheniramine (B86927) maleate observed a gradual disappearance of the maleate component, suggesting it may decompose, potentially all the way to carbon dioxide. nih.gov

Key findings on the degradation of maleate are summarized below.

| Conditions | Observed Effect | Proposed Mechanism/Products | Reference |

|---|---|---|---|

| Aqueous solution, room temperature, several days | Gradual decrease in maleate concentration. | Decomposition, potentially to carbon dioxide. | nih.gov |

| Fe(II)/Peroxymonosulfate (PMS) System | Oxidation of maleate. | Oxidation primarily by sulfate radicals (SO₄•⁻). | nih.gov |

| Fe(II)/PMS System with Chloride (Cl⁻) | Negative impact on degradation; formation of chlorinated by-products. | Competition for radicals; halogenation reactions. | nih.gov |

| Advanced Oxidation Processes (General) | Degradation via various pathways. | Cis-trans isomerization, decarboxylation, halogenation. | nih.gov |

Photochemical Reactivity and Transformation Studies of Maleate Species

The maleate ion and its parent acid are photochemically active, primarily due to the presence of the carbon-carbon double bond. The most significant photochemical reaction upon exposure to ultraviolet (UV) light is the cis-trans isomerization of maleate (the cis-isomer) to its more stable trans-isomer, fumarate. researchgate.net This reversible reaction can proceed until a photostationary state is reached, where the rates of the forward and reverse isomerization reactions are equal. researchgate.net

A secondary, and generally minor, photochemical process is the photoaddition of water across the double bond, which results in the formation of malic acid. researchgate.net The quantum yields of both isomerization and photoaddition are sensitive to the pH of the solution. researchgate.net For example, quantum yields for isomerization tend to be higher at low pH and decrease as the pH increases. researchgate.net In the presence of other nucleophiles, such as chloride ions from HCl, other photoaddition products like chlorosuccinic acid can also be formed. researchgate.net In a different type of photochemical reaction, maleic anhydride can undergo photodimerization to form cyclobutane (B1203170) tetracarboxylic dianhydride (CBTA), a compound used in the production of polyimides. wikipedia.org

The table below summarizes key photochemical transformations of maleate species.

| Reaction Type | Conditions | Products | Key Findings | Reference |

|---|---|---|---|---|

| Cis-Trans Isomerization | Aqueous solution, UV light (e.g., 254 nm) | Fumarate | Major photochemical process; reaches a photostationary state. Quantum yield is pH-dependent. | researchgate.net |

| Photoaddition | Aqueous solution, UV light (e.g., 254 nm) | Malic Acid | Minor reaction; quantum yield is typically 3-10% of isomerization. | researchgate.net |

| Photoaddition with Halide | Aqueous HCl solution, UV light | Chlorosuccinic Acid, Malic Acid | Formation of halogenated product in the presence of halide ions. | researchgate.net |

| Photodimerization (of Maleic Anhydride) | Photochemical reaction | Cyclobutane tetracarboxylic dianhydride (CBTA) | Forms a cyclobutane ring structure. | wikipedia.org |

Compound Index

Applications of Sodium Maleate Hydrate in Advanced Materials Science and Engineering

Role as a Monomer or Co-monomer in Polymer Synthesis

Sodium maleate (B1232345) hydrate (B1144303) can be effectively utilized as a monomer for homopolymerization or as a co-monomer with other vinyl or acrylic monomers to create polymers with tailored properties. The presence of the carboxylate groups imparts hydrophilicity and provides sites for further chemical modification or interaction.

The polymerization process can be initiated through various methods. For instance, an aqueous solution of sodium maleate can be polymerized with monomers like acrylic acid and acrylamide (B121943) using initiators such as hydrogen peroxide at elevated temperatures. wikipedia.org This results in copolymers whose properties, such as dyeability in textiles, can be significantly improved. wikipedia.org

Another route to creating polymers with maleate functionalities involves the post-polymerization modification of poly(maleic anhydride). The anhydride (B1165640) polymer is first synthesized and then hydrolyzed and neutralized with a sodium source, such as sodium hydroxide (B78521), to produce sodium polymaleate. abo.fi The properties of copolymers are heavily influenced by the type and concentration of the co-monomers used alongside the maleate. youtube.commdpi.com For example, in the production of polyethylene, the incorporation of co-monomers affects the polymer's molecular weight, crystallinity, and ultimately its mechanical properties like tensile strength. youtube.commdpi.com Lowering the polymerization temperature or the co-monomer concentration can lead to a more uniform incorporation of the co-monomer into the polymer chain. researchgate.net

Table 1: Influence of Comonomer Content on Polymer Properties This table is interactive. Click on the headers to explore data relationships.

| Polymer System | Comonomer | Effect of Increasing Comonomer Content | Reference |

|---|---|---|---|

| Bimodal High-Density Polyethylene | 1-Hexene | Decreased weight average molecular weight (Mw) | mdpi.com |

| Bimodal High-Density Polyethylene | 1-Hexene | Increased tensile strength and elongation at break | youtube.com |

Polyelectrolytes are polymers that contain repeating units with electrolyte groups, which dissociate in aqueous solutions to form charged polymers. nih.gov Sodium polymaleate, the polymer derived from sodium maleate, is a prime example of a polyanion—a polyelectrolyte with negative charges along its backbone. These charged polymers are sometimes referred to as polysalts and their solutions are typically viscous and electrically conductive. nih.gov

The synthesis of these polyelectrolytes can be achieved by the direct polymerization of sodium maleate or by the hydrolysis and subsequent neutralization of poly(maleic anhydride). wikipedia.orgabo.fi A patented method describes preparing the sodium salt of poly(maleic acid) by hydrolyzing poly(maleic anhydride) with water and simultaneously adding the resulting acid solution and a sodium oxide source to a water heel while maintaining a pH between 9.2 and 10.6. abo.fi Such polyelectrolytes are valuable in many industries; for example, sodium salts of poly(carboxylic acid)s, including polymaleates, have been investigated as builders in detergent compositions to improve cleaning power. abo.fi

The maleate structure is instrumental in the formation of cross-linked polymer networks, which are the basis for materials like hydrogels. A cross-linking agent creates covalent or ionic bonds between polymer chains, transforming them into a three-dimensional network that can absorb large amounts of water without dissolving. nih.govnih.gov

While sodium maleate hydrate itself may not always be the direct cross-linker, its parent acid, maleic acid, is used in combination with catalysts like sodium hypophosphite to create durable press finishes on cellulose-based textiles. abo.fi This system works by forming ester bonds between the carboxyl groups of the maleic acid and the hydroxyl groups of the cellulose (B213188) chains, effectively cross-linking them. abo.fi However, this process requires high curing temperatures. abo.fi

In the context of hydrogels, maleimide-modified macromers are used to create networks. For example, maleimide-modified hyaluronic acid can be cross-linked with peptides to form hydrogels whose degradation rate can be controlled, which is crucial for applications like drug delivery. dovepress.com The maleate functionality is also central to the synthesis of chelating polymers designed for environmental remediation, such as the removal of heavy metal ions from water. mpg.de

Table 2: Examples of Cross-linking Systems Utilizing Maleate/Maleic Acid Functionality

| Polymer System | Cross-linking Components | Application | Key Finding | Reference |

|---|---|---|---|---|

| Cellulose | Maleic Acid / Sodium Hypophosphite | Textile Finishing | Creates durable press properties through esterification cross-links. | abo.fi |

| Hyaluronic Acid (HA) | Maleimide-Modified HA / Peptides | Drug Delivery / Bone Repair | Cross-link density controls hydrogel degradation and growth factor release. | dovepress.com |

Precursor in the Synthesis of Inorganic Materials and Hybrid Systems

Sodium maleate hydrate serves as a valuable precursor for creating more complex inorganic and hybrid organic-inorganic materials. The maleate anion can act as a linker or a structure-directing agent in the formation of crystalline networks.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The maleate anion, with its two carboxylate groups, is an excellent candidate for such an organic linker. Although MOFs based purely on sodium are considered rare, stable examples have been synthesized. researchgate.net For instance, researchers have designed aspartate-based linkers, which are structurally similar to maleate, to create air-stable sodium MOFs composed of 2D sodium oxide sheets. researchgate.net

The synthesis of coordination polymers—which are similar to MOFs but can have lower dimensionality—also utilizes sodium carboxylates. The structure of a hydrated sodium salt of 4-chloro-3-nitrobenzoic acid, for example, reveals a two-dimensional polymeric structure built from sodium ions linked by the carboxylate groups and water molecules. A hydrothermally synthesized sodium hydrogen maleate supercomplex demonstrates a triclinic crystal structure, further highlighting the role of the maleate ion in forming extended networks. nih.gov

MOFs and materials derived from them are of significant interest for energy applications. MOF-derived materials, including porous carbons and metal oxides, are being extensively explored as potential electrode materials for sodium-ion batteries, which are a promising alternative to lithium-ion technology.

Applications in Supramolecular Chemistry and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Supramolecular chemistry focuses on the non-covalent bonding between molecules. Sodium maleate hydrate is a subject of interest in these fields due to the specific and directional nature of the interactions it can form, particularly hydrogen bonds. nih.gov

Role in Heterogeneous and Homogeneous Catalysis

In catalysis, sodium maleate hydrate and its related chemical forms can play several roles, including acting as a ligand component or as a promoter that enhances catalytic activity.

While maleic anhydride is known to act as a ligand in organometallic complexes such as Pt(PPh₃)₂(MA) and Fe(CO)₄(MA), the maleate anion itself can also participate in coordination with metal centers. wikipedia.org In homogeneous catalysis, where the catalyst is in the same phase as the reactants, the ability to tune the electronic and steric properties of a metal center through its ligands is crucial for achieving high selectivity and reactivity. researchgate.net

More directly, the sodium ions (Na⁺) from sodium maleate can function as a catalyst or promoter. For example, Na⁺ ions have been shown to enhance the rate of hydration of maleic acid to malic acid. The sodium ions polarize the carbonyl groups of the maleate, facilitating the nucleophilic attack by water. Similarly, sodium acetate, a related carboxylate salt, is used as a catalyst for the Michael reaction involving maleate esters. wikipedia.org Sodium maleate can also serve as a chelating agent, binding to metal ions and potentially stabilizing them in catalytic cycles.

Development of Functional Coatings and Surface Modification Materials

The incorporation of sodium maleate, often through the hydrolysis of maleic anhydride copolymers, is a key strategy in the development of advanced functional coatings and materials for surface modification. The resulting maleic acid or maleate-containing polymers offer a versatile platform for tailoring surface properties such as wettability and for enhancing the protective capabilities of coatings, particularly against corrosion.

Research has extensively focused on copolymers of maleic anhydride with various monomers, which are then hydrolyzed to form maleic acid units. These acidic groups can be neutralized, for instance with sodium hydroxide, to create sodium maleate functionalities within the polymer chain. This process is crucial for creating water-borne coatings and for introducing reactive sites for further functionalization.

One of the primary areas of investigation is the control of surface wettability. By selecting appropriate comonomers to pair with maleic anhydride, coatings can be designed to be either hydrophobic (water-repellent) or hydrophilic (water-attracting). For example, copolymers of maleic anhydride with long-chain alpha-olefins can lead to hydrophobic surfaces, while copolymers with more polar monomers can enhance hydrophilicity. The pH of the surrounding environment can also influence the surface properties by affecting the protonation state of the carboxylic acid groups. nih.gov

In a study on thin films of alternating maleic acid/anhydride copolymers, the wettability was shown to be dependent on the comonomer unit. nih.gov Surfaces ranged from moderately hydrophilic to very hydrophobic based on the copolymer composition. nih.gov For instance, durable, hydrophobic coatings have been developed from modified poly(styrene-alt-maleic anhydride) (PSMA) and poly(octadecene-alt-maleic anhydride) (POMA), achieving high water contact angles. tue.nl

The following interactive table showcases research findings on the wettability of surfaces modified with maleic acid/anhydride copolymers.

Table 1: Wettability of Surfaces Modified with Maleic Acid/Anhydride Copolymers

| Copolymer | Substrate | Modification/Treatment | Water Contact Angle (°) | Reference |

|---|---|---|---|---|

| Poly(styrene-alt-maleic anhydride) (PSMA) modified with PDMS | Cotton | Self-emulsifying latex coating | ~142 | tue.nl |

| Poly(octadecene-alt-maleic anhydride) (POMA) modified with heptylamine | Cotton | Self-emulsifying latex coating | ~138 | tue.nl |

| Poly(propene-alt-maleic acid/anhydride) (PPMA) | Annealed film | Hydrolyzed | Moderately Hydrophilic | nih.gov |

| Poly(octadecene-alt-maleic acid/anhydride) (POMA) | Annealed film | Hydrolyzed | Very Hydrophobic | nih.gov |

Beyond controlling wettability, sodium maleate-containing copolymers are instrumental in creating protective coatings against corrosion. The carboxylate groups can interact with metal surfaces, improving adhesion and forming a barrier to corrosive agents. arxiv.org Copolymers of maleic anhydride are used as dispersants and corrosion inhibitors in lubricating oils. wikipedia.org

Research into a copolymer of maleic anhydride and methyl oleate (B1233923) demonstrated significant corrosion inhibition for C-steel in an acidic environment. The inhibition efficiency was found to increase with the concentration of the copolymer. researchgate.net Another study highlighted the synergistic effect of a composition containing a maleic acid-acrylic acid copolymer and zinc salt for corrosion inhibition. researchgate.net

The interactive data table below summarizes the corrosion inhibition efficiency of coatings formulated with maleic anhydride copolymers.

Table 2: Corrosion Inhibition Efficiency of Maleic Anhydride Copolymer Coatings

| Copolymer System | Metal Substrate | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Poly(maleic anhydride-co-methyl oleate) (20 ppm) | C-steel | 0.1 M HCl | 94.8 | researchgate.net |

| Phosphinico succinic acid oligomer, maleic acid-acrylic acid copolymer, and zinc salt | Carbon steel | Synthetic water | High synergistic effect | researchgate.net |

The versatility of sodium maleate and its polymeric derivatives makes them valuable components in the formulation of functional coatings. The ability to precisely tune surface energy and provide effective corrosion protection underscores their importance in advanced materials science and engineering.

Advanced Analytical Methodologies for Detection and Quantification of Sodium Maleate Hydrate

Chromatographic Techniques for Separation and Analysis

Chromatography is a powerful technique for separating and analyzing complex mixtures. Its application in the analysis of sodium maleate (B1232345) hydrate (B1144303), particularly High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), provides high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Sodium Maleate

HPLC is a cornerstone for the quantitative analysis of sodium maleate and its related substances. iomcworld.org Method development often involves a reverse-phase approach on a C18 column. iomcworld.orgsielc.com The mobile phase composition is a critical parameter, typically consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the pH adjusted using an acid such as phosphoric acid or o-phosphoric acid. sielc.comnih.gov For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are used instead of phosphoric acid. sielc.com

Method validation is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, accuracy, precision, robustness, specificity, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov Robustness testing may involve systematically varying factors such as flow rate, column temperature, mobile phase composition, and pH to evaluate the method's reliability under slight variations in conditions. nih.gov

A typical HPLC method for analyzing sodium maleate might use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) with a mobile phase of methanol and water (pH adjusted to 3.0) at a flow rate of 1.2 mL/min, with UV detection at 215 nm. nih.gov Such methods have demonstrated linearity over specific concentration ranges, for instance, 0.8-24 µg/mL for amlodipine (B1666008) and 1.6-48 µg/mL for enalapril, with correlation coefficients (R²) greater than 0.999. nih.gov The successful separation of active ingredients from their impurities and degradation products is a key objective. iomcworld.orgnih.gov For example, in multicomponent formulations, it's crucial to achieve good separation of all active compounds and their impurities from each other and from excipients. iomcworld.org

Table 1: Example of HPLC Method Parameters for the Analysis of a Formulation Containing a Maleate Salt

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Methanol:Water (10:90, v/v), pH 3.0 with o-phosphoric acid |

| Flow Rate | 1.2 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Detection | UV at 215 nm |

This table presents a set of typical starting conditions for the HPLC analysis of a pharmaceutical formulation containing a maleate salt. nih.gov Optimization of these parameters is often necessary for specific applications.

Ion Chromatography for Anionic Species Determination

Ion chromatography (IC) is a highly effective method for determining anionic species like maleate. thermofisher.comherts.ac.uk This technique is particularly useful for analyzing organic acids, which can be challenging to detect with other methods due to poor UV absorption. lcms.cz IC with suppressed conductivity detection offers high sensitivity for a wide range of organic acids. thermofisher.comshimadzu.com

The separation in IC is based on the interaction of the analyte ions with an ion-exchange resin in the column. herts.ac.uk A typical system includes an eluent reservoir, a pump, a sample injection system, separator and suppressor columns, and a conductivity detector. usgs.gov The suppressor column is a key component that reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. usgs.govnih.gov

IC methods have been developed for the simultaneous analysis of multiple organic and inorganic anions. shimadzu.comusgs.gov For instance, a method using a sodium carbonate/bicarbonate eluent can separate various anions. nih.gov The coupling of IC with mass spectrometry (IC-MS) provides even greater selectivity and sensitivity, allowing for the confident identification and quantification of analytes, even in complex matrices. metrohm.comthermofisher.com

Table 2: Common Anions Analyzed by Ion Chromatography

| Anion | Chemical Formula |

| Fluoride | F⁻ |

| Chloride | Cl⁻ |

| Nitrite | NO₂⁻ |

| Bromide | Br⁻ |

| Nitrate | NO₃⁻ |

| Phosphate (B84403) | PO₄³⁻ |

| Sulfate (B86663) | SO₄²⁻ |

| Maleate | C₄H₂O₄²⁻ |

This table lists some of the common inorganic and organic anions that can be determined using ion chromatography. herts.ac.ukfishersci.no

Volumetric and Potentiometric Titration Methods for Quantitative Analysis

Titrimetric methods, including volumetric and potentiometric titrations, are classical yet reliable techniques for the quantitative analysis of acidic substances like maleic acid, the conjugate acid of the maleate ion.

In a volumetric titration , a solution of a strong base with a known concentration, such as sodium hydroxide (B78521) (NaOH), is used as the titrant to react with the maleic acid solution. pharmaguideline.comacs.org An indicator, like phenolphthalein, is added to the analyte solution to signal the endpoint of the titration, which is the point at which the acid has been completely neutralized by the base. pharmaguideline.com The volume of the titrant required to reach the endpoint is then used to calculate the concentration of the maleic acid. lumenlearning.com

Potentiometric titration offers a more precise way to determine the equivalence point. In this method, the pH of the solution is monitored using a pH meter as the titrant is added. csun.educsun.edu A plot of pH versus the volume of added titrant generates a titration curve. csun.edu For a diprotic acid like maleic acid, the curve will show two equivalence points, corresponding to the neutralization of the first and second acidic protons. csun.educsun.edu From this curve, the pKa values for the acid can also be determined. csun.edu To prevent precipitation of certain maleate salts during titration in aqueous solutions, a hydro-alcoholic medium may be used to sharpen the endpoint. scholarsresearchlibrary.com

Electrophoretic Techniques for Separation and Characterization

Electrophoresis is a separation technique that utilizes the movement of charged molecules in an electric field. uvm.edulibretexts.org It is particularly well-suited for the analysis of small, highly charged molecules like organic acids. chromatographyonline.com

Capillary electrophoresis (CE) , also known as free zonal capillary electrophoresis (CZE), is a powerful electrophoretic technique for the separation and quantification of organic acids. chromatographyonline.comnih.gov In CE, the separation occurs within a narrow capillary tube filled with a conductive buffer. libretexts.org The analytes migrate through the capillary at different rates depending on their charge-to-size ratio, allowing for their separation. libretexts.org CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. chromatographyonline.comnih.gov

Methods have been developed for the rapid determination of fumaric and maleic acids using CE with UV detection. researchgate.net An optimized separation can be achieved using a specific electrolyte buffer and a coated capillary. researchgate.net For instance, a 20 mmol/L ethylenediamine-sulphate electrolyte at pH 6.5 has been used successfully. researchgate.net Calibration curves for maleate have shown linearity in the concentration range of 0.02-1.00 mmol/L, with a detection limit of 0.006 mmol/L. researchgate.net CE can be applied to various sample types, including those from microbiological cultures and plant tissues. kirj.eejove.com

Environmental Fate and Transformation Studies of Sodium Maleate Hydrate

Biodegradation Pathways and Mechanisms in Natural Environments

Sodium maleate (B1232345) is considered to be readily biodegradable in natural environments such as soil, water, and sewage sludge under aerobic conditions. epa.govwikipedia.org The primary biodegradation pathway involves microbial-mediated isomerization and hydration reactions.

Microorganisms in the environment can enzymatically convert maleic acid to other dicarboxylic acids that are common intermediates in central metabolic cycles. The main transformation products are fumaric acid and malic acid. researchgate.netnih.gov

Isomerization to Fumaric Acid: One of the key initial steps in the biodegradation of maleic acid is its isomerization to fumaric acid. Fumaric acid is the trans-isomer of butenedioic acid, while maleic acid is the cis-isomer. This conversion is significant because fumaric acid is an intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway in many organisms.

Hydration to Malic Acid: Maleic acid can also be hydrated to form malic acid. researchgate.net Malic acid is another intermediate of the Krebs cycle, and its formation provides a direct entry point for the carbon skeleton of maleic acid into central metabolism, leading to its eventual mineralization to carbon dioxide and water. cornell.edu

The conversion of maleic acid to these metabolites facilitates its use as a carbon and energy source by a wide range of soil and aquatic microorganisms. Studies on related compounds like malic acid show that it is readily biodegraded in soil and water. cornell.edu The presence of malic acid, a potential degradation product of sodium maleate, can also influence soil microbial communities and nutrient cycling. For instance, malic acid can act as a carbon source for microorganisms and affect the availability of nutrients like phosphorus and potassium in the soil. nih.gov

Table 1: Biodegradation of Maleic Acid in Environmental Systems

| Environmental Compartment | Biodegradation Potential | Key Transformation Products | Metabolic Significance |

| Soil | Readily Biodegradable epa.govwikipedia.org | Fumaric Acid, Malic Acid researchgate.netnih.gov | Intermediates in the Citric Acid Cycle cornell.edu |

| Water | Readily Biodegradable epa.govwikipedia.org | Fumaric Acid, Malic Acid researchgate.netnih.gov | Utilized as a carbon source by aquatic microorganisms |

| Sewage Sludge | Readily Biodegradable epa.govwikipedia.org | Fumaric Acid, Malic Acid | Efficiently removed during wastewater treatment processes |

Photodegradation Mechanisms in Aquatic Systems

In aquatic environments, sodium maleate can undergo photodegradation through several mechanisms, primarily driven by exposure to sunlight.

One of the principal photochemical reactions is the cis-trans isomerization of maleic acid to fumaric acid. cornell.edu This process can be initiated by the absorption of ultraviolet radiation. The conversion occurs because the trans-isomer, fumaric acid, is thermodynamically more stable than the cis-isomer.

Another significant photodegradation pathway involves the reaction of maleic acid with photochemically generated hydroxyl radicals (•OH) . epa.gov Hydroxyl radicals are highly reactive species formed in sunlit waters through the action of dissolved organic matter and other photosensitizers. These radicals can attack the double bond of maleic acid, leading to its degradation. The estimated half-life for the reaction of maleic acid with hydroxyl radicals in the atmosphere is approximately 1.2 to 1.3 days, suggesting a similar reactivity in aquatic systems where hydroxyl radicals are present. epa.gov

Studies on the photocatalytic degradation of maleic acid using titanium dioxide (TiO₂) have shown that the process can be enhanced by the presence of certain metal ions like Fe(III) adsorbed on the TiO₂ surface. This enhancement is attributed to surface phenomena that lead to a more efficient mineralization pathway.